![molecular formula C15H13FN2O B5815631 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H13FN2O and its molecular weight is 256.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.10119120 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Orientations Futures
The future directions for “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also potential for these compounds to be used in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
Similar compounds have been reported to targetmetabotropic glutamate receptor 2 (mGluR2) , which plays a crucial role in various neuropsychiatric disorders and conditions .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common mechanism for compounds with similar structures . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with similar compounds, involves the formation of carbon-carbon bonds . This process could potentially affect various biochemical pathways by altering the structure of key biomolecules.
Pharmacokinetics
The presence of a fluorine atom in similar compounds has been associated with improved physical, biological, and environmental properties . Fluorinated compounds often exhibit enhanced stability and bioavailability due to the strong electron-withdrawing nature of the fluorine atom .
Result of Action
Similar compounds have shown promising results in various biological applications, including antimicrobial activity and potential use as imaging agents .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.
Propriétés
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWPBAZEMBTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
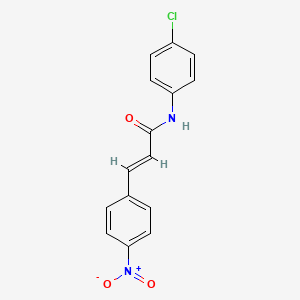
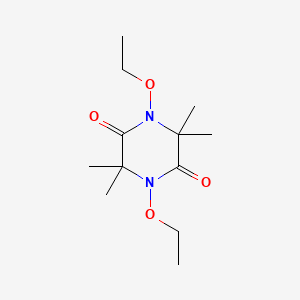
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
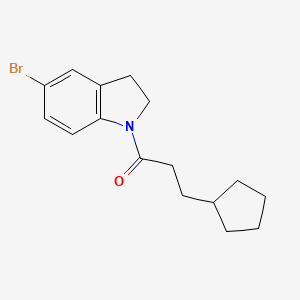
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)

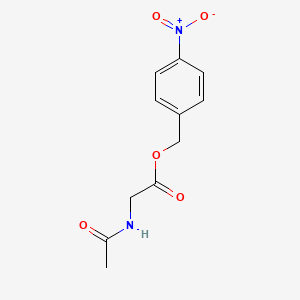
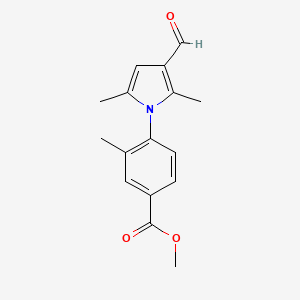
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
